Lipoxin A4 (LXA4) is an endogenous lipid mediator derived from arachidonic acid via the lipoxygenase pathway. [, , ] It belongs to a class of specialized pro-resolving mediators (SPMs) that play crucial roles in resolving inflammation and promoting tissue repair. [, , , ] Unlike traditional anti-inflammatory agents that suppress inflammation, LXA4 actively promotes the resolution phase of inflammation, leading to the restoration of tissue homeostasis. [, ] LXA4 exerts its effects by binding to specific receptors, primarily the formyl peptide receptor 2 (FPR2/ALX). [, , , ]
Lipoxin A4 is derived from the metabolism of 15-hydroxyeicosatetraenoic acid (15-HETE) or 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by human leukocytes. It belongs to a class of compounds known as eicosanoids, which are signaling molecules made from fatty acids and have significant roles in various physiological processes including inflammation and immune responses. Lipoxin A4-d5 serves as a valuable tool in research settings for studying these pathways due to its stable isotopic labeling .
The synthesis of Lipoxin A4-d5 can be accomplished through solid-phase peptide synthesis techniques, utilizing normal Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves coupling deuterated amino acids in a controlled environment to ensure the incorporation of deuterium at the desired positions. The synthesis typically requires careful monitoring via high-performance liquid chromatography coupled with mass spectrometry to confirm product purity and identity .
The synthesis process includes:
The molecular structure of Lipoxin A4-d5 retains the core structure of Lipoxin A4 but includes five deuterium atoms. The structural formula can be represented as follows:
Lipoxin A4-d5 has a molecular weight that reflects the addition of deuterium atoms, which alters its physical properties slightly compared to its non-deuterated counterpart. The presence of deuterium enhances stability and reduces metabolic degradation, making it suitable for analytical applications .
Lipoxin A4-d5 participates in various biochemical reactions similar to those involving Lipoxin A4. These reactions include:
The reaction pathways typically involve:
Lipoxin A4-d5 exerts its effects by binding to specific receptors on immune cells, leading to:
Studies have demonstrated that treatment with Lipoxin A4 leads to significant reductions in inflammatory markers in various models, indicating its role as a pro-resolving mediator .
Relevant data indicates that Lipoxin A4-d5 maintains functional characteristics akin to its non-deuterated form while providing advantages in analytical applications due to isotopic labeling .
Lipoxin A4-d5 is primarily used in research settings for:
Lipoxin A4-d5 (LXA4-d5) is a stable isotope-labeled analog of the endogenous lipid mediator Lipoxin A4 (LXA4), where five hydrogen atoms (H) at the terminal carboxylic acid group are replaced by deuterium (D) atoms (Fig. 1). This modification yields a molecular formula of C₂₀H₂₇D₅O₅ and a molecular weight of 357.50 g/mol, compared to 352.47 g/mol for unlabeled LXA4 [5]. Structurally, LXA4-d5 retains the tetrahydrofuran ring, conjugated tetraene chain, and three hydroxyl groups characteristic of native LXA4, ensuring identical biochemical reactivity and receptor binding affinity. The deuterium atoms are strategically positioned at the metabolically vulnerable carboxyl terminus to enhance metabolic stability without altering stereochemistry [5] [7].
Table 1: Chemical Properties of Lipoxin A4 vs. Lipoxin A4-d5
Property | Lipoxin A4 | Lipoxin A4-d5 |
---|---|---|
Molecular Formula | C₂₀H₃₂O₅ | C₂₀H₂₇D₅O₅ |
Molecular Weight | 352.47 g/mol | 357.50 g/mol |
CAS Number | 89663-86-5 | 1622429-53-1 |
Isotopic Substitution | None | 5×H replaced with D |
Key Functional Groups | Carboxyl, 3×OH | Carboxyl-d₅, 3×OH |
LXA4-d5 serves as a critical internal standard in quantitative mass spectrometry (MS)-based assays, enabling precise measurement of endogenous LXA4 in complex biological matrices. Its applications span three key domains:
Table 2: Research Applications of Lipoxin A4-d5
Research Area | Function of LXA4-d5 | Key Findings Enabled |
---|---|---|
Inflammation Resolution | Quantify endogenous LXA4 in serum/tissues | Reduced LXA4 in uveitis patients vs. controls [6] |
Bacterial Biofilm Studies | Track host-pathogen lipid mediator dynamics | P. aeruginosa suppresses 15-epi-LXA4 [3] |
Neuroprotection | Measure astrocyte-derived LXA4 in CNS injury models | Acute injury depletes retinal LXA4 by >40% [7] |
Drug Development | Validate stability of LXA4 analogs | Deuterated carboxyl group resists β-oxidation |
The development of LXA4-d5 is rooted in four decades of lipid mediator research:
Table 3: Key Milestones in Lipoxin Research
Year | Milestone | Significance |
---|---|---|
1984 | Discovery of Lipoxin A4 | First endogenous "braking signal" for inflammation |
1996 | Cloning of ALX/FPR2 receptor | Defined LXA4’s molecular target |
2000s | Synthesis of deuterated analogs (e.g., LXA4-d5) | Enabled precise LC-MS/MS quantification |
2010s | Mapping tissue-specific LXA4 in inflammation | Revealed compartmentalized resolution networks |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8